Calcium hypochlorite dihydrate

説明

Calcium hypochlorite dihydrate is an inorganic compound with the chemical formula Ca(ClO)₂·2H₂O. It is a white solid that is commonly used as a disinfectant and bleaching agent. This compound is known for its strong chlorine odor, which is due to its slow decomposition in moist air. This compound is widely used in water treatment, sanitation, and as a bleaching agent in various industries .

準備方法

Synthetic Routes and Reaction Conditions: Calcium hypochlorite dihydrate is typically produced by treating calcium hydroxide (slaked lime) with chlorine gas. The reaction can be represented as follows: [ 2 \text{Cl}_2 + 2 \text{Ca(OH)}_2 \rightarrow \text{CaCl}_2 + \text{Ca(OCl)}_2 + 2 \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the resulting product is then crystallized to obtain this compound .

Industrial Production Methods: On an industrial scale, this compound is produced using a similar process. The reaction is conducted in large reactors where chlorine gas is bubbled through a slurry of calcium hydroxide. The product is then filtered, dried, and packaged for commercial use .

Types of Reactions:

Oxidation: this compound is a strong oxidizing agent. It can oxidize various organic and inorganic substances.

Reduction: It can be reduced by strong reducing agents, although this is less common.

Substitution: In aqueous solutions, this compound can undergo substitution reactions, particularly with acids.

Common Reagents and Conditions:

Acids: Reacts with hydrochloric acid to produce calcium chloride, chlorine gas, and water: [ \text{Ca(OCl)}_2 + 4 \text{HCl} \rightarrow \text{CaCl}_2 + 2 \text{Cl}_2 + 2 \text{H}_2\text{O} ]

Water: Reacts with water to form hypochlorous acid and calcium hydroxide: [ \text{Ca(OCl)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + 2 \text{HOCl} ]

Major Products:

- Calcium chloride (CaCl₂)

- Chlorine gas (Cl₂)

- Hypochlorous acid (HOCl)

- Calcium hydroxide (Ca(OH)₂) .

科学的研究の応用

Water Treatment and Disinfection

Overview : Calcium hypochlorite is extensively used in the disinfection of drinking water, wastewater, and swimming pools. It is favored for its ability to effectively kill bacteria, viruses, and other pathogens.

Key Applications :

- Drinking Water Treatment : It is commonly used to ensure the safety of drinking water by eliminating harmful microorganisms. The compound releases hypochlorite ions upon dissolution, which act as potent disinfectants .

- Wastewater Treatment : In wastewater management, calcium hypochlorite helps in reducing organic matter and controlling odors by oxidizing pollutants .

- Swimming Pool Sanitization : Approximately 75% of domestic calcium hypochlorite consumption is attributed to swimming pool disinfection due to its effectiveness in maintaining water quality .

| Application Type | Description | Effectiveness |

|---|---|---|

| Drinking Water | Disinfects water by killing pathogens | High (effective against bacteria/viruses) |

| Wastewater | Oxidizes organic matter; controls odors | High (improves water quality) |

| Swimming Pools | Maintains hygiene by sanitizing pool water | High (prevents algae and pathogens) |

Bleaching Agent

Calcium hypochlorite serves as a powerful bleaching agent in various industries:

- Textile Industry : It is used for bleaching fabrics and pulp, providing a bright white finish .

- Household Products : Commonly found in household bleach formulations, it helps in whitening laundry and removing stains.

Organic Chemistry Applications

Calcium hypochlorite acts as an oxidizing agent in organic synthesis:

- Oxidation Reactions : It facilitates the cleavage of bonds in glycols and keto acids to produce aldehydes and carboxylic acids .

- Haloform Reaction : The compound can be employed to produce chloroform through haloform reactions, showcasing its versatility in chemical transformations .

Agricultural Uses

In agriculture, calcium hypochlorite is utilized for:

- Surface Disinfection : It is applied to disinfect surfaces in food processing facilities and agricultural equipment to prevent contamination .

- Washing Fruits and Vegetables : The compound is effective in sanitizing produce, ensuring food safety before consumption.

Case Studies

- Water Treatment Efficacy Study (Lake Michigan) :

- Swimming Pool Maintenance :

- Textile Bleaching Efficiency :

作用機序

Calcium hypochlorite dihydrate exerts its effects primarily through its strong oxidizing properties. When dissolved in water, it forms hypochlorous acid (HOCl), which is a potent disinfectant. Hypochlorous acid can penetrate microbial cell walls and disrupt cellular processes by oxidizing essential cellular components, leading to cell death . The hypochlorite ion (ClO⁻) also contributes to the compound’s disinfectant properties by further oxidizing organic and inorganic substances .

類似化合物との比較

- Sodium hypochlorite (NaOCl): Commonly known as bleach, it is also used as a disinfectant and bleaching agent. it has a lower chlorine content compared to calcium hypochlorite dihydrate .

- Potassium hypochlorite (KClO): Similar in function to sodium hypochlorite but less commonly used.

- Lithium hypochlorite (LiClO): Used in specialized applications where high solubility and stability are required .

Uniqueness: this compound is unique due to its high chlorine content and stability in solid form. It provides a higher concentration of available chlorine compared to sodium hypochlorite, making it more effective for large-scale disinfection and bleaching applications .

生物活性

Calcium hypochlorite dihydrate, with the chemical formula , is a widely utilized compound known for its powerful disinfecting and bleaching properties. Its biological activity is primarily attributed to its strong oxidizing capabilities, which allow it to interact with various biological molecules, including proteins and nucleic acids. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in sanitation and disinfection, and relevant case studies.

This compound is a white solid that is highly soluble in water. It releases chlorine when dissolved, which is responsible for its antimicrobial properties. The solubility of calcium hypochlorite in water is approximately 210 grams per liter at 25°C . The compound acts as a strong oxidizing agent and can produce reactive chlorine species that are effective against a wide range of pathogens.

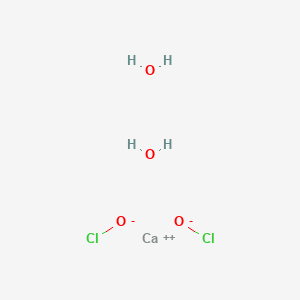

Structure and Composition

The molecular structure consists of one calcium ion () and two hypochlorite ions (). The presence of these ions contributes to its high chlorine availability compared to other chlorinated compounds such as sodium hypochlorite .

| Property | Value |

|---|---|

| Chemical Formula | |

| Solubility | 210 g/L at 25°C |

| Oxidation Potential | Strong |

| pH Level (in solution) | Alkaline (pH ~ 10-12) |

Antimicrobial Action

This compound exhibits significant antimicrobial activity through several mechanisms:

- Oxidation of Cellular Components : The hypochlorite ion can oxidize proteins and lipids in microbial cell membranes, leading to cell lysis and death .

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in metabolic processes by modifying their active sites through oxidation .

- Reaction with Nucleic Acids : Calcium hypochlorite can also react with nucleic acids, potentially leading to mutations or cell death due to impaired replication .

Case Studies

- Water Treatment : A study demonstrated that calcium hypochlorite effectively reduced bacterial counts in drinking water. When applied at concentrations between 0.02% and 0.2%, it eliminated pathogens such as E. coli and Salmonella within minutes .

- Swimming Pool Sanitation : Research indicated that regular use of calcium hypochlorite in swimming pools significantly decreased the incidence of waterborne infections among users. The compound maintained free chlorine levels that were effective against common pathogens like Pseudomonas aeruginosa .

- Food Processing : In food processing environments, calcium hypochlorite was used to sanitize equipment and surfaces, resulting in a marked reduction in microbial contamination levels .

Safety and Toxicological Considerations

While this compound is effective as a disinfectant, it poses risks if not handled properly:

- Corrosive Properties : Exposure can lead to tissue damage due to liquefaction necrosis; this is particularly concerning at higher concentrations .

- Toxic Gas Release : When mixed with acids or ammonia, it can release toxic gases such as chlorine and chloramine, which pose inhalation hazards .

Recommended Safety Measures

- Use personal protective equipment (PPE) when handling.

- Ensure adequate ventilation in areas where it is used.

- Store away from incompatible substances such as acids.

化学反応の分析

Reaction with Hydrochloric Acid

Calcium hypochlorite dihydrate reacts exothermically with hydrochloric acid (

), producing calcium chloride (

), chlorine gas (

), and water. This reaction is critical in industrial settings for chlorine generation .

| Reactants | Products | Conditions | Source |

|---|---|---|---|

| $$ | |||

| Ca(ClO)_2·2H_2O | |||

| HCl$$ | $$ | ||

| CaCl_2 | |||

| Cl_2 | |||

| H_2O$$ | Room temperature |

Key Observations :

-

Chlorine gas release is rapid and exothermic.

-

The dihydrate’s water content slightly modifies reaction stoichiometry compared to anhydrous forms .

Decomposition in Aqueous Environments

The dihydrate undergoes hydrolysis in water, decomposing into hypochlorous acid () and hydroxide ions (). This reaction underpins its role as a disinfectant .

| Reactants | Products | Conditions | Source |

|---|---|---|---|

| $$ | |||

| Ca(ClO)_2·2H_2O | |||

| H_2O$$ | $$ | ||

| HClO | |||

| OH^-$$ | Ambient temperature |

Research Findings :

-

Experimental studies show minimal gas formation under normal conditions, contradicting earlier assumptions .

-

Decomposition accelerates in acidic or high-temperature environments, releasing oxygen () and chlorine .

Reaction with Carbon Dioxide

Exposure to atmospheric triggers a slow reaction, forming calcium carbonate () and releasing chlorine gas :

| Reactants | Products | Conditions | Source |

|---|---|---|---|

| $$ | |||

| Ca(ClO)_2·2H_2O | |||

| CO_2$$ | $$ | ||

| CaCO_3 | |||

| Cl_2 | |||

| O_2 | |||

| H_2O$$ | Ambient humidity |

Industrial Relevance :

Thermal Decomposition

Heating this compound above results in the release of chlorine and oxygen gases, leaving calcium chloride residues :

| Reactants | Products | Conditions | Source |

|---|---|---|---|

| $$ | |||

| Ca(ClO)_2·2H_2O$$ | $$ | ||

| CaCl_2 | |||

| O_2 | |||

| H_2O$$ | $$ |

Safety Note :

Production-Specific Reactions

The dihydrate is synthesized through controlled chlorination of calcium hydroxide () slurries :

| Reactants | Products | Conditions | Source |

|---|---|---|---|

| $$ | |||

| Cl_2 | |||

| Ca(OH)_2 | |||

| H_2O$$ | $$ | ||

| Ca(ClO)_2·2H_2O | |||

| CaCl_2$$ | Industrial reactors |

Process Insights :

-

Sodium hydroxide () is sometimes added to improve crystal separability .

-

The dihydrate’s crystal structure (tetragonal system) enhances filtration efficiency compared to anhydrous forms .

Reactions with Organic Compounds

This compound reacts violently with amines, ammonia, and organic sulfides, producing hazardous gases like chloramines () or nitrogen trichloride () :

Hazard Considerations :

特性

IUPAC Name |

calcium;dihypochlorite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClO.2H2O/c;2*1-2;;/h;;;2*1H2/q+2;2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABONIXOLZDCGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]Cl.[O-]Cl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176997 | |

| Record name | Hypochlorous acid, calcium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22464-76-2 | |

| Record name | Hypochlorous acid, calcium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022464762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, calcium salt, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。